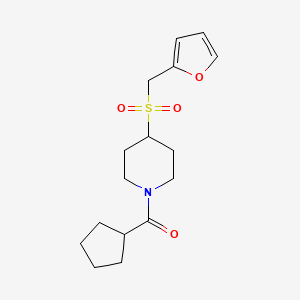

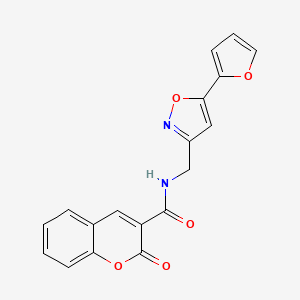

N-(1-methyl-2-oxoindolin-5-yl)-2-phenylethanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-methyl-2-oxoindolin-5-yl)-2-phenylethanesulfonamide, also known as MEK162, is a small molecule inhibitor that has been developed as a potential anticancer agent. It targets the mitogen-activated protein kinase (MAPK) pathway, which is frequently dysregulated in cancer cells. MEK162 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Wissenschaftliche Forschungsanwendungen

1. Pharmacological Properties and Drug Development

N-(1-methyl-2-oxoindolin-5-yl)-2-phenylethanesulfonamide, due to its unique chemical structure, is studied for its potential in pharmacological properties and drug development. The compound's structural framework is conducive to binding with various biological targets, enabling it to act as a precursor or active compound in the development of new therapeutic agents. Studies have focused on optimizing its pharmacokinetics and pharmacodynamics profiles for enhanced efficacy and reduced toxicity in potential medical applications (Goffin & Eisenhauer, 2002).

2. Role in Neurodegenerative Diseases

Research has explored the application of N-(1-methyl-2-oxoindolin-5-yl)-2-phenylethanesulfonamide in neurodegenerative diseases. Its ability to modulate neurotransmitter systems, particularly those involved in cognitive processes, makes it a candidate for treating conditions like Alzheimer's disease and Parkinson's disease. Investigations into its neuroprotective effects aim to understand its mechanism of action at the molecular level, potentially leading to novel therapeutic strategies for neurodegeneration (Parsons, Danysz, & Quack, 1999).

3. Antimicrobial Activity

The structural motifs of N-(1-methyl-2-oxoindolin-5-yl)-2-phenylethanesulfonamide are being studied for their antimicrobial properties. Its interaction with bacterial and fungal cell membranes or enzymes critical for microbial pathogenicity offers a pathway to developing new antimicrobial agents. This research area focuses on addressing the rising challenge of antimicrobial resistance by exploring novel compounds that exhibit broad-spectrum activity against resistant strains (Bedoux et al., 2012).

4. Cancer Research

In cancer research, the application of N-(1-methyl-2-oxoindolin-5-yl)-2-phenylethanesulfonamide is being examined for its potential anti-cancer properties. Its ability to interfere with cell proliferation and survival pathways in cancer cells without affecting normal cells is of particular interest. Studies are directed towards understanding its role in apoptosis, angiogenesis, and metastasis inhibition, aiming to identify new therapeutic approaches for cancer treatment (Singh & Shah, 2017).

Eigenschaften

IUPAC Name |

N-(1-methyl-2-oxo-3H-indol-5-yl)-2-phenylethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-19-16-8-7-15(11-14(16)12-17(19)20)18-23(21,22)10-9-13-5-3-2-4-6-13/h2-8,11,18H,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAVFDYKJILZBPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-methyl-2-oxoindolin-5-yl)-2-phenylethanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[(1-imino-1-oxothian-4-yl)methyl]carbamate](/img/structure/B2896549.png)

![3-(4-chlorophenyl)-1-[(E)-2-(4-chlorophenyl)ethenyl]urea](/img/structure/B2896550.png)

![1-allyl-4-(1-(4-(4-ethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2896555.png)

![2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2896556.png)

![N-(2,4-dimethylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2896557.png)

![7-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-benzothiophene-2-carboxylic acid](/img/structure/B2896565.png)

![3-chloro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2896566.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2896569.png)